N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide
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Overview
Description
- It is also known by other names such as p-Toluenesulfonamide, N-ethyl-4-methyl- , N-Ethyl-p-methylbenzenesulfonamide , and Ethyl toluenesulfonamide .
- The compound consists of an N-ethyl group attached to a 4-methylbenzenesulfonamide moiety.
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide: is a chemical compound with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.270 g/mol .
Preparation Methods
- Synthetic routes for this compound involve the reaction of p-toluenesulfonyl chloride with N-ethylamine .
- Industrial production methods may vary, but the synthesis typically occurs through sulfonation of toluene followed by subsequent N-alkylation.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield N-ethyl-4-methylbenzenesulfonamide derivatives with different functional groups.
Substitution: Substitution reactions can occur at the aromatic ring, replacing the methyl group.
Common Reagents: Reagents like , , and are commonly used.
Major Products: These reactions can yield various derivatives, including hydroxylated, halogenated, or alkylated forms.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its sulfonamide functionality.
Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: May have applications in drug design or as a pharmacophore.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Uniqueness: Its combination of an N-ethyl group and a 4-methylbenzenesulfonamide scaffold sets it apart.
Similar Compounds: Other sulfonamides, such as p-toluenesulfonamide and related derivatives, share structural similarities .
Properties
Molecular Formula |
C19H21N3O4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H21N3O4S/c1-4-22(27(23,24)17-11-5-14(2)6-12-17)13-18-20-19(21-26-18)15-7-9-16(25-3)10-8-15/h5-12H,4,13H2,1-3H3 |
InChI Key |
VGIAGVIQYXEKNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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